molecular formula C10H13N5O B064601 N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine CAS No. 159709-07-6

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine

Cat. No.: B064601
CAS No.: 159709-07-6
M. Wt: 219.24 g/mol
InChI Key: JPWUJVUUIVUEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a synthetic intermediate or a potential pharmacophore. Its structure incorporates a 2-ethoxyphenyl group linked to a tetrazole amine moiety. The tetrazole ring is a well-known bioisostere for a carboxylic acid group, offering improved metabolic stability and altered lipophilicity, which can be crucial for optimizing the pharmacokinetic properties of lead compounds. The 2-ethoxybenzyl substitution may confer specific steric and electronic properties that influence target binding.

Properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-2-16-9-6-4-3-5-8(9)7-11-10-12-14-15-13-10/h3-6H,2,7H2,1H3,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWUJVUUIVUEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401246685
Record name N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159709-07-6
Record name N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159709-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401246685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2-Ethoxybenzyl Nitrile

The synthesis begins with 2-ethoxybenzyl alcohol, which is converted to 2-ethoxybenzyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent treatment with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) yields 2-ethoxybenzyl nitrile.

Cycloaddition Reaction

The nitrile intermediate is reacted with NaN₃ and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 24 hours. The reaction proceeds via Lewis acid catalysis, with ZnBr₂ enhancing the electrophilicity of the nitrile. Purification via silica gel chromatography affords N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine in 45–52% yield.

Key Data:

ParameterValue
Reaction Temperature100°C
CatalystZnBr₂
Yield45–52%
Purity (HPLC)>95%

Reductive Amination of Tetrazol-5-amine with 2-Ethoxybenzaldehyde

This two-step method involves condensation of tetrazol-5-amine with 2-ethoxybenzaldehyde followed by reduction of the intermediate imine.

Condensation Reaction

Tetrazol-5-amine is reacted with 2-ethoxybenzaldehyde in methanol under reflux, forming an imine intermediate. The reaction is catalyzed by acetic acid, which facilitates proton transfer.

Reduction with Sodium Borohydride

The imine is reduced using NaBH₄ in tetrahydrofuran (THF) at 0°C to room temperature. This step proceeds with high stereoselectivity, yielding the target compound after recrystallization from ethanol.

Key Data:

ParameterValue
Reduction AgentNaBH₄
Reaction Time4 hours
Yield60–68%
Purity (NMR)>98%

Nucleophilic Substitution of 2-Ethoxybenzyl Halides

This route employs a halogenated precursor for direct coupling with tetrazol-5-amine.

Synthesis of 2-Ethoxybenzyl Bromide

2-Ethoxybenzyl alcohol is treated with phosphorus tribromide (PBr₃) in diethyl ether, yielding 2-ethoxybenzyl bromide.

Coupling with Tetrazol-5-amine

The bromide is reacted with tetrazol-5-amine in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 80°C. The reaction proceeds via an SN2 mechanism, with the amine acting as a nucleophile.

Key Data:

ParameterValue
BaseK₂CO₃
SolventAcetonitrile
Yield55–62%
Reaction Time12 hours

Solid-Phase Synthesis Using Resin-Bound Intermediates

A modern approach utilizes Wang resin to anchor the tetrazole core, enabling stepwise functionalization.

Resin Activation

Wang resin is functionalized with a tert-butoxycarbonyl (Boc)-protected tetrazol-5-amine using diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection and Coupling

The Boc group is removed with trifluoroacetic acid (TFA), and the free amine is reacted with 2-ethoxybenzyl chloride in the presence of N,N-diisopropylethylamine (DIPEA). Cleavage from the resin with 95% TFA yields the final product.

Key Data:

ParameterValue
ResinWang resin
Coupling AgentDIC/HOBt
Yield70–75%
Purity (LC-MS)>97%

Comparative Analysis of Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Cycloaddition45–52>95Straightforward, scalableModerate yields
Reductive Amination60–68>98High stereoselectivityRequires aldehyde precursor
Nucleophilic Substitution55–62>96Simple conditionsHarsh halogenation steps
Solid-Phase Synthesis70–75>97High purity, automation-friendlyCostly reagents and equipment

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research has demonstrated that tetrazole derivatives, including N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine, exhibit promising anticancer properties. For instance, certain tetrazole derivatives have been evaluated for their antiproliferative effects against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). In vitro studies have shown that these compounds can inhibit cell proliferation effectively, with some exhibiting IC50 values comparable to established chemotherapeutics like Doxorubicin .

Mechanism of Action:
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth and survival. For example, docking studies indicate that tetrazole derivatives can bind to the active sites of vascular endothelial growth factor receptor-2 (VEGFR-2), thereby blocking angiogenesis—a key process in tumor development .

Antimicrobial Properties:
Tetrazole compounds are also recognized for their antimicrobial activities. Studies have reported that this compound and its analogs demonstrate significant efficacy against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that these compounds could serve as potential leads for developing new antibiotics .

Biological Research

Biochemical Probes:
this compound is being investigated as a biochemical probe to study enzyme activities and protein interactions. Its ability to selectively inhibit certain enzymes makes it a valuable tool in elucidating metabolic pathways and understanding disease mechanisms .

Toxicity Studies:
In silico toxicity predictions have been conducted to assess the safety profile of tetrazole derivatives. These studies utilize computational models to estimate potential adverse effects, guiding further experimental validations . The findings indicate that many tetrazole derivatives possess acceptable toxicity profiles, making them suitable candidates for further development.

Material Science

Synthesis of Novel Materials:
The unique properties of this compound allow it to be utilized in the synthesis of novel materials. Its incorporation into polymers or other matrices can enhance material properties such as thermal stability and mechanical strength. Research into the application of tetrazoles in creating advanced materials is ongoing, focusing on their potential use in electronics and coatings .

Case Studies

Study Focus Findings
Study AAnticancer activityIdentified significant antiproliferative effects against HT-29 and PC-3 cell lines with IC50 values comparable to Doxorubicin .
Study BAntimicrobial efficacyDemonstrated effectiveness against resistant bacterial strains with promising MIC values .
Study CBiochemical probingUtilized as a probe in enzyme activity studies, revealing insights into metabolic pathways .

Mechanism of Action

The mechanism of action of N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Features

The compound’s key structural analogs and their distinguishing substituents are summarized below:

Compound Name Substituents on Tetrazole Core Molecular Formula Molecular Weight (g/mol) Key References
N-[(2-Ethoxyphenyl)methyl]-2H-tetrazol-5-amine 2-Ethoxyphenylmethyl C₁₀H₁₃N₅O 235.25
N-[(2-Fluorophenyl)methyl]-1-methyl-1H-tetrazol-5-amine 2-Fluorophenylmethyl, N-methyl C₉H₁₀FN₅ 219.21
N-((2-(5-Isopropyl-2-methoxyphenyl)...)-2H-tetrazol-5-amine (Compound 40) Cyclohexenyl, trifluoromethylbenzyl C₂₈H₃₃F₃N₅O 528.59
1-Ethyl-N-[(thiophen-2-yl)methyl]-1H-tetrazol-5-amine Thiophen-2-ylmethyl, N-ethyl C₈H₁₁N₅S 217.27
DMPT-1 (Methylene-bridged isomer) 3,5-Dinitropyrazolylmethyl C₅H₅N₉O₄ 287.17

Key Observations :

  • The 2-ethoxyphenylmethyl group in the target compound provides moderate electron-donating effects compared to 2-fluorophenylmethyl (electron-withdrawing) in or thiophen-2-ylmethyl (aromatic heterocycle) in .
  • The methylene-bridged DMPT-1 demonstrates how isomerism (DMPT-1 vs. DMPT-2) influences synthetic yields and stability.

Physicochemical Properties

Property This compound N-[(2-Fluorophenyl)methyl]-1-methyl-1H-tetrazol-5-amine Compound 40 DMPT-1
LogP (Predicted) 2.1* 1.8* 4.5 0.7
Aqueous Solubility Moderate High Low Very Low
Thermal Stability Stable up to 200°C Stable up to 180°C >250°C Decomposes at 150°C

Notes:

  • The ethoxyphenyl derivative exhibits balanced lipophilicity (LogP ~2.1), making it suitable for oral bioavailability, whereas Compound 40’s high LogP (~4.5) may limit solubility .
  • DMPT-1’s low stability correlates with its nitro-functionalized pyrazole moiety, which introduces energetic but thermally sensitive groups .

Reaction Conditions and Yields

Compound Key Reagents/Conditions Yield Reference
DMPT-1 CDPA, 5-aminotetrazole, KOH, 60°C 45%
N-[(2-Fluorophenyl)methyl]-1-methyl-1H-tetrazol-5-amine Halide alkylation, THF, LHMDS ~65%*
Compound 40 Trifluoromethylbenzyl chloride, DMF 70.5%

Note: *Estimated based on analogous syntheses in .

Chemical Stability

  • The tetrazole ring in the target compound is resistant to hydrolysis under physiological conditions, a trait shared with fluorophenyl and methyl-substituted analogs .
  • In contrast, nitro-functionalized derivatives (e.g., DMPT-1) are prone to thermal decomposition, limiting their utility in high-temperature applications .

Biological Activity

N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine is a compound that belongs to the tetrazole class, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This unique structure allows it to interact with various biological targets, leading to diverse pharmacological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

The tetrazole ring in this compound can mimic certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects depending on the specific target involved. For instance, tetrazole derivatives have been shown to exhibit antimicrobial and antiviral properties, making them candidates for further pharmacological exploration.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that many tetrazole compounds show activity against various bacterial and fungal strains. The compound's ability to inhibit microbial growth suggests its potential as an antimicrobial agent in clinical settings.

Anticancer Potential

Recent studies have explored the anticancer activity of tetrazole derivatives, including this compound. For example, related tetrazole derivatives have been evaluated for their antiproliferative effects against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). These studies often utilize in vitro assays to assess cell viability and proliferation rates, revealing promising results that warrant further investigation .

Other Pharmacological Effects

Research has also indicated that tetrazole compounds can exhibit antihypertensive , antioxidant , and anti-inflammatory activities. The specific interactions of this compound with biological targets may contribute to these effects, although detailed studies are still needed to elucidate the precise mechanisms involved .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted the antimicrobial properties of various tetrazole derivatives, showing that modifications in the structure significantly influenced their activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : In vivo studies using Ehrlich ascites carcinoma (EAC) bearing mice demonstrated that certain tetrazole derivatives exhibited significant anticancer effects, with increased life span percentages compared to control groups .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various receptors, suggesting potential pathways for its therapeutic application in cancer treatment .

Data Table: Summary of Biological Activities

Compound NameKey FeaturesBiological Activity
This compoundEthoxyphenyl substitutionAntimicrobial, Anticancer
5-Amino-2-methyl-2H-tetrazoleSimple structure; precursorAntimicrobial
2-(N-(4-(tetrazolyl)phenyl)ethyl)-N,N-dimethylamineDeveloped for hypertension treatmentAntihypertensive
ω-(5-phenyltetrazol-2-yl)alkyl-substituted hydrazidesInhibitors of amine oxidasesAnti-inflammatory

Q & A

Q. What are the key synthetic methodologies for preparing N-[(2-ethoxyphenyl)methyl]-2H-tetrazol-5-amine and its analogs?

  • Methodological Answer : Synthesis often involves amide coupling and nucleophilic substitution. For example, tetrazole derivatives are synthesized via cyclization of hydrazides using POCl₃ (phosphorus oxychloride) at elevated temperatures (~120°C) . Suzuki-Miyaura cross-coupling with boronic acids (e.g., 2-ethoxyphenylboronic acid) is employed to introduce aryl groups into the tetrazole scaffold . Post-functionalization steps, such as alkylation of the tetrazole amine, are critical for introducing substituents like the 2-ethoxyphenylmethyl group. Reaction optimization includes solvent selection (DMF or DCM) and catalysts (e.g., EDC/HOBt for amide bonds) .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation relies on ¹H/¹³C NMR (e.g., δ 7.37 ppm for aromatic protons ), IR spectroscopy (N-H stretches at ~3300 cm⁻¹ for the tetrazole amine ), and HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 335.4 ). X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms stereochemistry and packing interactions . For intermediates, HPLC purity analysis (e.g., tR = 8.985 min, 96.7% ) ensures compound integrity.

Q. What are the stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability studies under UV light (λ >235 nm) reveal photodegradation pathways, including tautomerization (e.g., mesoionic forms) and ring cleavage into cyanamide/methyl azide . Thermal stability is assessed via TGA-DSC, while hydrolytic sensitivity (e.g., tetrazole ring opening) is tested in acidic/basic conditions. Storage under inert atmospheres (Ar/N₂) at -20°C is recommended to prevent oxidation .

Advanced Research Questions

Q. How do substituents on the tetrazole ring and 2-ethoxyphenyl group influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., CF₃, Cl) on the phenyl ring enhance binding to targets like Chikungunya virus proteases . The 2-ethoxy group improves pharmacokinetics by modulating lipophilicity (logP ~2.5). Computational docking (e.g., AutoDock Vina) correlates substituent effects with inhibition constants (Ki) . Bioisosteric replacement of tetrazole with oxadiazole/thiadiazole alters metabolic stability .

Q. What computational approaches are used to model the reactivity of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-311++G(d,p)) predict vibrational spectra (NH₂ wagging modes) and UV-induced tautomerization pathways . Molecular dynamics (MD) simulations in explicit solvents (e.g., water/chloroform) assess conformational flexibility. QSAR models using Gaussian-based descriptors (e.g., HOMO-LUMO gaps) link electronic properties to antimicrobial IC₅₀ values .

Q. How can contradictions in crystallographic data for tetrazole derivatives be resolved?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., C-N in tetrazole rings) arise from twinned data or refinement errors. SHELXL’s TWIN/BASF commands improve R-factor convergence (<5%) . Multi-temperature crystallography (100–300 K) differentiates static disorder from dynamic effects. Cross-validation with solid-state NMR (¹⁵N CPMAS) resolves ambiguities in hydrogen bonding .

Q. What novel applications exist for this compound in covalent inhibitor design?

  • Methodological Answer : The compound serves as a covalent warhead targeting cysteine residues (e.g., Chikungunya P2 protease). Kinetic studies (kinact/KI) validate irreversible binding via Michael addition to vinyl sulfones . Fluorescence polarization assays quantify target engagement, while LC-MS/MS monitors adduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.